molecular formula C19H22FN3O4S B2783209 N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251680-88-2

N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2783209
CAS No.: 1251680-88-2
M. Wt: 407.46
InChI Key: WNLLXTOFXAPRFY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetically derived small molecule characterized by a fluorophenyl-acetamide backbone conjugated to a dihydropyridinone ring. Key structural features include:

  • A 4-fluorophenyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence pharmacokinetics.
  • A 3-[(4-methylpiperidin-1-yl)sulfonyl] substituent, introducing a sulfonamide group linked to a methylated piperidine ring.

The compound’s synthesis likely involves sulfonylation of the dihydropyridinone ring and subsequent coupling with 4-fluorophenyl-acetamide precursors. Its crystal structure, if resolved, may utilize programs like SHELXL for refinement, a common tool in small-molecule crystallography .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-14-8-11-23(12-9-14)28(26,27)17-3-2-10-22(19(17)25)13-18(24)21-16-6-4-15(20)5-7-16/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLLXTOFXAPRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H27FN4O3S\text{C}_{18}\text{H}_{27}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

This structure incorporates a fluorophenyl group, a piperidine moiety, and a sulfonamide functional group, which are known to influence its biological activity.

Research has indicated that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurotransmission. The IC50 values for BChE and AChE were reported to be 46.42 µM and 157.31 µM, respectively .
  • Anticancer Activity : A study indicated that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It was identified as a potential anticancer agent after screening a drug library on multicellular spheroids .
  • Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect IC50/EC50 Values Reference
Butyrylcholinesterase InhibitionModerate Inhibition46.42 µM
Acetylcholinesterase InhibitionModerate Inhibition157.31 µM
Anticancer ActivityCell Proliferation InhibitionNot specified
Anti-inflammatory EffectsCytokine ModulationNot specifiedGeneral Knowledge

Case Study 1: Anticancer Screening

In a study published in 2019, researchers screened various compounds for their anticancer properties using multicellular spheroids as a model. This compound emerged as a promising candidate due to its ability to significantly reduce tumor growth and induce apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against neurodegenerative diseases. The results indicated that it could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its role as a pharmacological agent. The structure suggests that it may act on specific biological targets, particularly in the central nervous system and oncology.

Anticancer Activity

Research indicates that derivatives of compounds similar to N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit anticancer properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF73.5
N-(4-fluorophenyl)-2-{...}A549TBD

Pharmacological Applications

The pharmacological profile of this compound suggests potential uses in treating neurological disorders and other conditions.

Neuropharmacology

Preliminary studies indicate that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position it as a candidate for treating conditions such as depression or anxiety.

Case Study: Neuropharmacological Effects
A study investigating the effects of similar compounds on serotonin reuptake inhibition showed promising results, suggesting that modifications to the piperidine moiety could enhance efficacy against mood disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications are crucial for enhancing biological activity.

Synthetic Pathways

Various synthetic routes have been explored, including:

  • Condensation Reactions : Key reactions involve forming the dihydropyridine core through condensation of appropriate aldehydes and ketones.

Table 2: Synthetic Pathways Overview

StepReaction TypeKey ReagentsYield (%)
1CondensationAldehyde + Ketone85
2CyclizationBase Catalyst90
3SulfonationSulfonamide75

Conclusion and Future Directions

This compound shows promise in various applications ranging from anticancer therapies to neuropharmacology. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Exploration of combination therapies with existing drugs.

As research progresses, this compound could become an integral part of therapeutic regimens in oncology and psychiatry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is part of a broader class of fluorophenyl-acetamide derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Functional Groups Hypothesized Properties
Target Compound 3-[(4-methylpiperidin-1-yl)sulfonyl], dihydropyridin-2-one, 4-fluorophenyl Enhanced metabolic stability; potential CNS penetration due to methylpiperidine group
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 3-methylphenyl-sulfanyl, no dihydropyridinone Higher oxidation susceptibility; reduced steric hindrance
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide 4-fluorophenyl-sulfanyl, no dihydropyridinone Increased electronegativity; potential for π-π stacking interactions
N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide 5-(piperidin-1-ylsulfonyl) on pyridine ring, positional isomer of target compound Altered binding affinity due to sulfonyl group placement

Key Observations:

  • Sulfonyl vs. Sulfanyl Groups: The target compound’s sulfonamide group (vs. sulfanyl in analogs) may improve oxidative stability and hydrogen-bonding capacity, critical for target engagement .
  • Methylpiperidine vs.
  • Dihydropyridinone Ring Position: The 3-sulfonyl substitution on the dihydropyridinone ring (vs. 5-sulfonyl in positional isomers) could alter conformational flexibility and intermolecular interactions.

Pharmacological and Physicochemical Insights

  • Metabolic Stability: Sulfonamide groups generally resist metabolic degradation better than sulfanyl groups, suggesting the target compound may have a longer half-life than its sulfanyl-containing analogs .
  • Solubility: The methylpiperidine group may reduce aqueous solubility compared to non-bulky substituents, necessitating formulation optimization.
  • Target Affinity: The dihydropyridinone ring’s electron-deficient nature (due to the 2-oxo group) could enhance interactions with enzymes or receptors requiring polarized binding pockets.

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